(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is a unique organic compound notable for its spirocyclic structure. This compound features a spiro junction between a five-membered lactam ring and a four-membered cyclobutane ring, characterized by the presence of both a carboxylic acid group and a ketone group. Its molecular formula is CHN\O, and it has a molecular weight of 155.15 g/mol. The compound is of interest in various fields of chemistry and biology due to its potential applications as a building block in synthetic chemistry and its biological activity .
The compound is classified under organic compounds with specific relevance in medicinal chemistry and synthetic organic chemistry. It is cataloged with the CAS number 2102412-77-9, which allows for easier identification and procurement for research purposes. It is utilized as an intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various biological pathways .
The synthesis of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multi-step processes starting from readily available raw materials.
The reaction conditions are optimized to ensure high yield and purity, often requiring careful control of temperature, solvent choice, and reaction time. For example, reactions may be conducted under inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions.
The molecular structure of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHN\O |
Molecular Weight | 155.15 g/mol |
CAS Number | 2102412-77-9 |
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions:
These reactions highlight the versatility of this compound as a synthetic intermediate.
The mechanism of action for (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets within biological systems:
The exact mechanisms depend on the specific biological context in which the compound is applied .
The compound's stability, solubility, and reactivity are critical for its application in research and industrial settings.
(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has several significant applications:
This compound's unique structure and properties make it valuable in both academic research and industrial applications.
Spirocyclic amino acids represent a distinctive class of non-proteinogenic amino acids characterized by their unique three-dimensional architectures, where a single atom connects two ring systems perpendicularly. Among these, β-amino acids with spirocyclic constraints offer exceptional structural rigidity and predictable side-chain orientations, making them invaluable tools in rational drug design. The 5-azaspiro[2.4]heptane scaffold exemplifies this category, featuring a cyclopropane ring spiro-fused to a pyrrolidine system with a carboxylic acid functionality at the β-position. This compact, sterically defined structure imposes conformational restrictions on peptide backbones that profoundly influence target binding and metabolic stability. The incorporation of such rigid frameworks into bioactive molecules addresses key challenges in medicinal chemistry, particularly for inhibiting protein-protein interactions that typically feature shallow binding surfaces. The constrained geometry of these systems enables precise spatial positioning of pharmacophoric elements while simultaneously reducing the entropic penalty upon binding to biological targets [3] [7].
The (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid (chemical formula: C₇H₉NO₃, molecular weight: 155.15 g/mol) exhibits a fascinating molecular architecture that merges several structural features critical for bioactivity [4] . The core consists of a pyrrolidinone ring (5-membered lactam) connected through a spiro carbon (C7) to a highly strained cyclopropane ring. This arrangement creates a V-shaped topology with defined vectors for substituent presentation. The lactam carbonyl (4-oxo group) introduces a hydrogen bond acceptor and dipole moment that significantly influences the molecule's electrostatic profile and solubility characteristics. The cyclopropane ring contributes substantial ring strain energy (approximately 27.5 kcal/mol), which translates into enhanced binding energy when released upon complexation with biological targets. X-ray crystallographic analyses of related compounds reveal that the cyclopropane ring adopts an orientation nearly perpendicular to the pyrrolidine plane, creating a chiral environment around the spiro center [7].
Conformational Implications: The spiro junction dramatically restricts rotation around the C5-C7 and C7-C1 bonds, freezing the ring system in a specific conformation. This rigidity is quantified by computational analyses (e.g., TPSA: 66.4 Ų, LogP: -0.26) that predict favorable membrane permeability balanced with sufficient solubility for drug-like properties [4] . The α,β-unsaturated lactam system introduces planar geometry within the heterocyclic ring, further enhancing molecular rigidity.
Electronic Properties: The electron-withdrawing nature of the lactam carbonyl group acidifies the C6 proton (α to both carbonyl and ammonium centers), potentially facilitating enolization or nucleophilic reactions at this position. The cyclopropane ring exhibits Walsh orbital overlap, creating unique electronic properties distinct from linear alkyl chains, which can influence binding interactions through CH-π interactions or altered dipole moments [3].
Table 1: Structural Characteristics of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid
Structural Feature | Chemical Significance | Biochemical Consequence |
---|---|---|
Spiro[2.4]heptane core | Perpendicular ring fusion at C7 | Extreme conformational restriction |
(6S) stereocenter | Chiral center at C6 | Enantioselective biological recognition |
4-Oxo lactam | α,β-Unsaturated cyclic amide | Hydrogen bond acceptor; Dipole moment |
Cyclopropane ring | High strain energy (27.5 kcal/mol) | Enhanced binding energy release |
Carboxylic acid group | Acidic functionality (pKa ~4) | Salt formation; Hydrogen bonding |
The C6 stereocenter in (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid fundamentally dictates its three-dimensional presentation and biological complementarity. The (6S) configuration positions substituents in a spatial orientation that optimally matches binding pockets in biological targets, particularly viral proteins. This stereospecificity is dramatically illustrated in the development of ledipasvir, a potent NS5A inhibitor for hepatitis C virus (HCV) treatment, where the (S)-configured spirocyclic proline analog provides essential contacts for picomolar-level activity [7]. The enantiomeric purity at C6 is crucial because the (6R) enantiomer displays significantly reduced binding affinity to HCV NS5A due to misalignment of its carboxylate group and improper cyclopropane positioning relative to the target protein's hydrophobic subpockets [7].
Synthetic access to the enantiomerically pure compound remains challenging due to the structural rigidity of the spiro system, which hinders resolution techniques. The commercial availability of both enantiomers ((6R)-isomer: CAS 2166118-43-8, (6S)-isomer: CAS 2102412-77-9) underscores their distinct roles in drug discovery [4] [5] [8]. The (6S) enantiomer typically commands premium pricing ($196.97-$3,931.07/gram for research quantities) reflecting both its synthetic complexity and higher pharmacological value compared to the (6R) counterpart [8]. This price differential mirrors the enantiomer-specific biological activities observed in lead optimization campaigns, where minor stereochemical alterations can reduce potency by orders of magnitude.
Table 2: Comparative Analysis of (6S) and (6R) Enantiomers
Parameter | (6S)-Enantiomer | (6R)-Enantiomer |
---|---|---|
CAS Number | 2102412-77-9 | 2166118-43-8 |
Commercial Purity | ≥95% | ≥97% [8] |
Molecular Weight | 155.15 g/mol | 155.15 g/mol |
Key Application | Ledipasvir synthesis [7] | Limited pharmacological data |
Price Range (research quantities) | Higher premium | Relatively lower [8] |
Chiral HPLC Differentiation | Retains longer on (R,R)-Whelk-O1 column | Elutes earlier |
The strategic incorporation of (6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid into drug candidates emerged from the convergence of three key developments: 1) The recognition of spirocyclic constraints as peptide backbone modifiers; 2) Advances in asymmetric synthesis of strained ring systems; and 3) The urgent need for hepatitis C therapeutics targeting viral protein complexes. Early synthetic approaches relied on chiral pool starting materials, particularly enantiopure 4-hydroxyproline or pyroglutamic acid derivatives, which underwent multi-step transformations to install the spirocyclopropane unit [7]. These routes, while effective, suffered from step inefficiency and limitations in scalability due to protection/deprotection sequences and challenging cyclopropanation steps on preformed pyrrolidine rings [3] [7].
The pivotal role of this scaffold in HCV treatment emerged when Gilead Sciences identified the 5-azaspiro[2.4]heptane-6-carboxylic acid core as a critical structural element in NS5A inhibitors. This led to the development of ledipasvir (marketed as Harvoni® in combination with sofosbuvir), which achieves picomolar potency against HCV genotype 1 by disrupting NS5A dimerization and RNA replication [7]. The commercial synthesis described in patent US8927739B2 optimized large-scale production through phase-transfer catalyzed alkylations and reductive cyclopropanation strategies, enabling metric-ton production to meet global demand [3]. This industrial process represented a significant advancement over earlier academic routes that struggled with diastereoselectivity issues during cyclopropanation of 4-methyleneproline precursors [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3